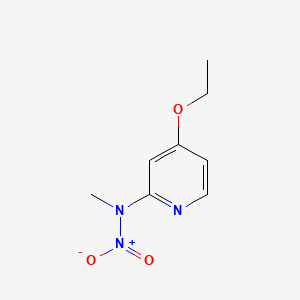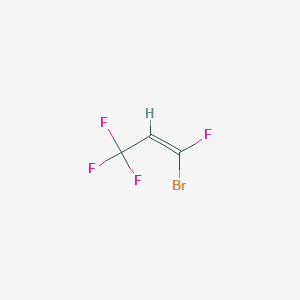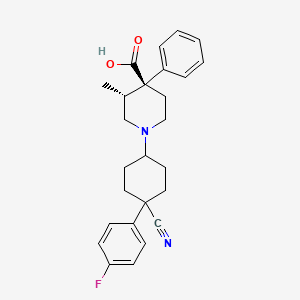![molecular formula C19H27N3O2 B13835642 (4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that belongs to the family of pyridine-based oxazoline compounds. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in asymmetric catalysis and coordination chemistry. The presence of oxazoline rings imparts chirality to the molecule, which is crucial for enantioselective reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.
Attachment to Pyridine: The oxazoline rings are then attached to the 2,6-positions of the pyridine ring through a series of condensation reactions.
A common synthetic route involves the use of 2,6-diacetylpyridine, which undergoes condensation with (S)-4-isobutyl-2-amino-2-oxazoline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Substitution Reactions: The oxazoline rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, altering the oxidation state of the metal center in coordination complexes.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in polar solvents such as acetonitrile or dichloromethane, with metal salts as reagents.
Substitution Reactions: Nucleophiles such as alkyl halides or aryl halides are used, often in the presence of a base like sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying geometries and oxidation states.
Substituted Derivatives: Functionalized oxazoline rings with additional alkyl or aryl groups.
Redox Products: Altered metal oxidation states in coordination complexes.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of scientific research applications:
Asymmetric Catalysis: Used as a chiral ligand in enantioselective reactions, such as hydrogenation and hydroformylation.
Coordination Chemistry: Forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination stabilizes the metal center and facilitates various catalytic processes. The chiral nature of the ligand induces enantioselectivity in reactions, making it valuable in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine
Uniqueness
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of isobutyl groups on the oxazoline rings, which provide steric hindrance and influence the ligand’s coordination geometry. This steric effect can enhance the selectivity and efficiency of catalytic reactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H27N3O2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-(2-methylpropyl)-2-[6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H27N3O2/c1-12(2)8-14-10-23-18(20-14)16-6-5-7-17(22-16)19-21-15(11-24-19)9-13(3)4/h5-7,12-15H,8-11H2,1-4H3 |
InChI-Schlüssel |
JPPHLOFYYNORNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


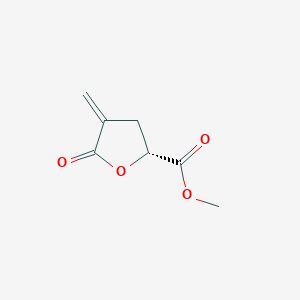
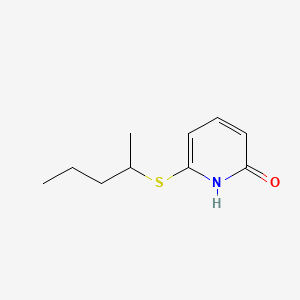

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)


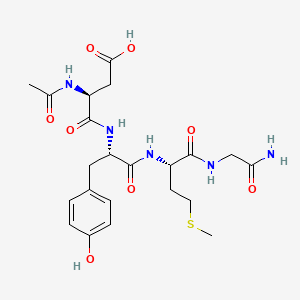
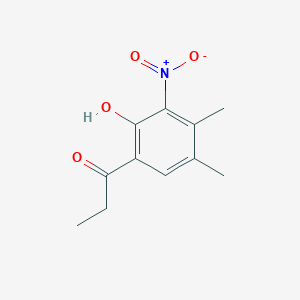
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
